Cas no 2171207-47-7 ((2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid)

(2S)-1-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a stereochemically defined (2S)-piperidine-2-carboxylic acid scaffold coupled with an (3R)-Fmoc-aminopentanoyl moiety, ensuring precise control over peptide backbone conformation. Its Fmoc-protected amine group allows for orthogonal deprotection under mild basic conditions, facilitating sequential solid-phase peptide assembly. The structural rigidity of the piperidine ring enhances peptide stability, while the carboxylate functionality provides a handle for further conjugation. This derivative is particularly valuable in synthesizing constrained peptides or peptidomimetics where controlled stereochemistry and selective deprotection are critical. Suitable for automated synthesizers, it offers high purity and compatibility with standard Fmoc-based protocols.
(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid structure
2171207-47-7 structure
商品名:(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid
CAS番号:2171207-47-7
MF:C26H30N2O5
メガワット:450.526807308197
CID:6309944
PubChem ID:165876629

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid
    • (2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
    • EN300-1574150
    • 2171207-47-7
    • インチ: 1S/C26H30N2O5/c1-2-17(15-24(29)28-14-8-7-13-23(28)25(30)31)27-26(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,2,7-8,13-16H2,1H3,(H,27,32)(H,30,31)/t17-,23+/m1/s1
    • InChIKey: GXZSOMMIZHPQGF-HXOBKFHXSA-N
    • ほほえんだ: O(C(N[C@H](CC)CC(N1CCCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1574150-2.5g
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
2.5g
$6602.0 2023-05-26
Enamine
EN300-1574150-0.1g
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
0.1g
$2963.0 2023-05-26
Enamine
EN300-1574150-5.0g
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
5g
$9769.0 2023-05-26
Enamine
EN300-1574150-10.0g
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
10g
$14487.0 2023-05-26
Enamine
EN300-1574150-0.5g
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
0.5g
$3233.0 2023-05-26
Enamine
EN300-1574150-250mg
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
250mg
$3099.0 2023-09-24
Enamine
EN300-1574150-5000mg
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
5000mg
$9769.0 2023-09-24
Enamine
EN300-1574150-2500mg
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574150-10000mg
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
10000mg
$14487.0 2023-09-24
Enamine
EN300-1574150-500mg
(2S)-1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]piperidine-2-carboxylic acid
2171207-47-7
500mg
$3233.0 2023-09-24

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid 関連文献

(2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acidに関する追加情報

Comprehensive Analysis of (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid (CAS No. 2171207-47-7)

The compound (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid (CAS No. 2171207-47-7) is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a piperidine-2-carboxylic acid backbone and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers frequently search for "Fmoc-protected amino acid derivatives" or "chiral building blocks for drug discovery," highlighting its relevance in modern medicinal chemistry.

In recent years, the demand for high-purity peptide intermediates has surged due to advancements in biologics and personalized medicine. The Fmoc group in this compound ensures selective deprotection during synthesis, a critical feature for constructing complex peptides. This aligns with trending topics like "green chemistry in peptide synthesis" and "automated peptide synthesizers," which emphasize efficiency and sustainability. The compound’s CAS No. 2171207-47-7 is often queried alongside "peptide coupling reagents" or "non-natural amino acid applications," reflecting its niche yet growing applications.

From a structural perspective, the (2S)-piperidine-2-carboxylic acid moiety contributes to conformational rigidity, enhancing binding affinity in target proteins. This property is particularly valuable in designing GPCR-targeted therapeutics, a hot topic in drug development forums. Additionally, the R-configuration at the 3-position introduces stereochemical diversity, catering to queries like "stereoselective synthesis techniques" or "chiral auxiliaries in pharmaceuticals." Such attributes underscore its role in addressing challenges like "oral bioavailability of peptide drugs."

Analytical studies of CAS 2171207-47-7 often involve HPLC and LC-MS to validate purity, a common search term among quality control professionals. The compound’s stability under SPPS conditions also makes it a preferred choice for researchers investigating "peptide macrocyclization" or "stapled peptides," areas gaining traction in oncology and infectious disease research. Furthermore, its compatibility with microwave-assisted synthesis aligns with industrial trends toward faster, scalable production.

In conclusion, (2S)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidine-2-carboxylic acid exemplifies the intersection of traditional organic chemistry and cutting-edge biopharmaceutical innovation. Its versatility answers pressing queries like "how to improve peptide drug stability" while supporting sustainable practices—a testament to its enduring scientific value.

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